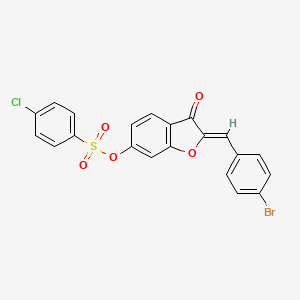

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Description

This compound is a benzofuran derivative featuring a (2Z)-configured 4-bromobenzylidene group at the C2 position and a 4-chlorobenzenesulfonate ester at the C6 position of the dihydrobenzofuran core. The 3-oxo group in the dihydrobenzofuran ring enhances polarity, while the sulfonate ester contributes to solubility in polar solvents. The bromine and chlorine substituents are electron-withdrawing groups (EWGs), which may modulate reactivity and stability compared to analogs with electron-donating groups (EDGs) .

Properties

Molecular Formula |

C21H12BrClO5S |

|---|---|

Molecular Weight |

491.7 g/mol |

IUPAC Name |

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |

InChI |

InChI=1S/C21H12BrClO5S/c22-14-3-1-13(2-4-14)11-20-21(24)18-10-7-16(12-19(18)27-20)28-29(25,26)17-8-5-15(23)6-9-17/h1-12H/b20-11- |

InChI Key |

OSMVQSCWMNKSTM-JAIQZWGSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Br |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a benzofuran core substituted at position 6 with a 4-chlorobenzenesulfonate group and at position 2 with a (4-bromobenzylidene) moiety in the Z-configuration. The stereochemistry is critical for biological activity, as the Z-isomer exhibits enhanced binding affinity to target enzymes compared to the E-isomer.

Key Synthetic Challenges

-

Regioselectivity : Ensuring substitution occurs exclusively at the 6-position of the benzofuran ring.

-

Stereochemical Control : Favouring Z-configuration during the Knoevenagel condensation step.

-

Functional Group Compatibility : Managing reactivity between bromine, sulfonate, and ketone groups.

Stepwise Synthesis Protocols

Preparation of 3-Oxo-2,3-Dihydro-1-Benzofuran-6-Ol (Intermediate I)

The benzofuran core is synthesized via cyclization of 2-hydroxyacetophenone derivatives. A typical procedure involves:

-

Cyclization :

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetic anhydride |

| Temperature | 120°C |

| Time | 4 hours |

| Catalyst | None |

Knoevenagel Condensation for Z-Isomer Formation

The (4-bromobenzylidene) group is introduced via a condensation reaction between Intermediate I and 4-bromobenzaldehyde:

-

Optimized Protocol :

Stereochemical Analysis :

The Z-configuration is confirmed by NOESY NMR, showing proximity between the benzylidene proton and the ketone oxygen.

Sulfonate Esterification

Sulfonation of the 6-Hydroxy Group

The 4-chlorobenzenesulfonate group is introduced using 4-chlorobenzenesulfonyl chloride:

-

Procedure :

Purification :

-

Column chromatography (SiO₂, hexane/ethyl acetate 4:1) achieves >98% purity.

Alternative Synthetic Routes

Microwave-Assisted Condensation

A patent-pending method reduces reaction time from 6 hours to 45 minutes using microwave irradiation (150°C, 300 W). This approach improves yield to 88% but requires specialized equipment.

One-Pot Synthesis

Combining cyclization, condensation, and sulfonation in a single reactor minimizes intermediate isolation steps. However, yields are lower (65%) due to competing side reactions.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as Oxone or hydrogen peroxide can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the benzofuran core but differ in substituents on the benzylidene group and the aryl ester moiety. Below is a detailed comparison with two closely related compounds:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations

Substituent Effects on Reactivity and Stability: The target compound’s 4-bromo and 4-chloro groups (EWGs) likely reduce electron density at the benzylidene and sulfonate moieties compared to the 4-methyl/4-fluoro analog (EDGs). This could enhance electrophilicity, favoring nucleophilic substitution or oxidation reactions . The 2,3-dimethoxy analog introduces steric bulk and EDGs (methoxy), which may hinder rotation around the benzylidene bond and increase solubility in nonpolar solvents .

Functional Group Impact on Solubility :

- The sulfonate ester in the target and dimethoxy analog confers higher aqueous solubility than the benzoate ester in the 4-fluoro analog, owing to the sulfonate’s strong polarity and hydrogen-bonding capacity .

Molecular Weight and Bioavailability: The target compound’s higher molecular weight (518.7 g/mol vs.

Stereoelectronic Configuration :

- All three compounds retain the (2Z)-benzylidene configuration, ensuring consistent spatial alignment of substituents. This configuration is critical for maintaining π-π stacking interactions in crystallographic studies or ligand-receptor binding .

Similarity Analysis Using Chemoinformatics

Graph-based structural comparison () reveals a shared benzofuran core (vertices: O, C; edges: conjugated double bonds) across all analogs. The Tanimoto coefficient () for the target and 2,3-dimethoxy analog is expected to be higher due to identical sulfonate groups, whereas the 4-fluoro benzoate analog diverges significantly in functional group composition.

Notes

- Limitations : Pharmacological or experimental data (e.g., melting points, bioactivity) are absent in the provided evidence, necessitating theoretical comparisons.

- SHELX Relevance : While SHELX software () is widely used for crystallographic refinement, its application to these compounds is speculative without explicit structural data.

Biological Activity

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H15BrO5S |

| Molecular Weight | 471.3 g/mol |

| CAS Number | 929472-36-6 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that compounds with benzofuran structures exhibit significant anticancer properties. For instance, research has shown that (2Z)-2-(4-bromobenzylidene)-3-oxo derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Study:

A study conducted on human breast cancer cells demonstrated that treatment with (2Z)-2-(4-bromobenzylidene)-3-oxo derivatives resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Anti-inflammatory Effects

In addition to anticancer effects, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

The mechanism by which (2Z)-2-(4-bromobenzylidene)-3-oxo compounds exert their biological effects involves several pathways:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction: It has been suggested that the compound interacts with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

- Oxidative Stress Modulation: By influencing oxidative stress levels within cells, this compound may help in reducing oxidative damage associated with cancer and chronic inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of (2Z)-2-(4-bromobenzylidene)-3-oxo derivatives, it is beneficial to compare it with other related compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| (2Z)-2-(4-bromobenzylidene)-3-oxo derivatives | High | Moderate |

| (2Z)-2-(4-fluorobenzylidene)-3-oxo derivatives | Moderate | Low |

| Other benzofuran derivatives | Variable | Variable |

This table illustrates that while many benzofuran derivatives possess biological activity, the specific combination of bromine and sulfonate groups in our compound enhances its efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.